Cyclopropane, 1,2,3-trimethyl-

Gas-phase kinetics Thermal stability Cyclopropane ring-opening

Cyclopropane, 1,2,3-trimethyl- (CAS 42984-19-0) is a trisubstituted cyclopropane derivative with the molecular formula C₆H₁₂ and a molecular weight of 84.16 g/mol. The compound features a three-membered ring with methyl groups at each carbon, imparting significant ring strain (≈117.9 kJ/mol ring strain energy for methylcyclopropanes, plus Pitzer strain from substituent interactions).

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 42984-19-0
Cat. No. B12662410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropane, 1,2,3-trimethyl-
CAS42984-19-0
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCC1C(C1C)C
InChIInChI=1S/C6H12/c1-4-5(2)6(4)3/h4-6H,1-3H3
InChIKeyPSGQRAAEZLHVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trimethylcyclopropane (CAS 42984-19-0): Strained Cyclopropane Isomer for Advanced Synthesis and Kinetic Studies


Cyclopropane, 1,2,3-trimethyl- (CAS 42984-19-0) is a trisubstituted cyclopropane derivative with the molecular formula C₆H₁₂ and a molecular weight of 84.16 g/mol [1]. The compound features a three-membered ring with methyl groups at each carbon, imparting significant ring strain (≈117.9 kJ/mol ring strain energy for methylcyclopropanes, plus Pitzer strain from substituent interactions) [2]. It exists as two diastereomers—cis (all methyl groups syn) and trans (one methyl anti)—both of which are achiral and exhibit distinct reactivity profiles [3]. This compound serves as a model substrate for studying cyclopropane ring-opening kinetics, stereoelectronic effects, and electrophilic addition mechanisms.

Why 1,2,3-Trimethylcyclopropane Cannot Be Replaced by Its 1,1,2-Isomer or Other Cyclopropane Analogs


Trimethylcyclopropane isomers share the same molecular formula (C₆H₁₂) but differ profoundly in substitution pattern, symmetry, and physical properties. The 1,1,2-isomer (CAS 4127-45-1) bears a gem-dimethyl group, eliminating cis/trans stereoisomerism and altering torsional strain, boiling point (52.65 °C vs. 66 °C for 1,2,3-), density (0.753 vs. 0.743 g/cm³), and refractive index (1.413 vs. 1.408) . More critically, the 1,2,3-isomer undergoes thermal unimolecular isomerization approximately 22 times faster than the 1,1,2-isomer at 700 K, as quantified by gas-phase kinetic measurements [1][2]. The distinct stereochemical outcomes of electrophilic ring-opening—68% retention for the cis isomer versus complex regio- and stereoselective pathways for the trans isomer—further demonstrate that generic substitution would compromise experimental reproducibility and mechanistic interpretation [3]. These quantifiable differences mandate precise isomeric specification in procurement, kinetic modeling, and stereochemical investigations.

Quantitative Differentiation Evidence for 1,2,3-Trimethylcyclopropane (CAS 42984-19-0) Versus Closest Analogs


Gas-Phase Thermal Isomerization Rate: 22-Fold Faster Than 1,1,2-Trimethylcyclopropane at 700 K

The unimolecular cis→trans isomerization of 1,2,3-trimethylcyclopropane proceeds with an Arrhenius pre-exponential factor A = 6.03 × 10¹⁵ s⁻¹ and activation energy Eₐ = 255.3 kJ/mol, measured by gas chromatography over 660–725 K [1]. The competing 1,1,2-trimethylcyclopropane undergoes overall ring-opening to methylpentenes and dimethylbutenes with A = 1.9 × 10¹⁵ s⁻¹ and Eₐ = 266.5 kJ/mol, determined via shock tube and static reactor over 688–1124 K [2]. At 700 K, the calculated first-order rate constants are k(1,2,3) = 5.41 × 10⁻⁴ s⁻¹ versus k(1,1,2) = 2.46 × 10⁻⁵ s⁻¹, representing a 22.0-fold kinetic enhancement for the 1,2,3-isomer.

Gas-phase kinetics Thermal stability Cyclopropane ring-opening

Normal Boiling Point Differential: 13.4 °C Separation from 1,1,2-Trimethylcyclopropane

1,2,3-Trimethylcyclopropane has a predicted normal boiling point of 66.0 °C at 760 mmHg . The 1,1,2-isomer exhibits an experimentally determined normal boiling point of 325.8 K (52.65 °C), compiled by the NIST Thermodynamics Research Center with an assigned uncertainty of ±0.6 K [1]. The 13.35 °C difference substantially exceeds typical boiling point variations among C₆H₁₂ cycloalkane isomers and provides a practical window for separation by fractional distillation.

Distillation Purification Physical property

Stereospecific Electrophilic Ring-Opening: 68% Retention for cis-1,2,3-Trimethylcyclopropane with D⁺

Reaction of cis-1,2,3-trimethylcyclopropane with D⁺ in various solvents proceeds with 68% retention and 32% inversion of configuration at the attacked carbon, and ≥95% inversion by the nucleophile (acetate, trifluoroacetate, bromide, or methyl ether) [1]. The trans isomer exhibits distinct regio- and stereoselectivity: the unique carbon bearing the trans methyl group reacts with twice as much retention as inversion; attack at the two equivalent carbons occurs three times more frequently from the cis-methyl face (5:1 retention:inversion) than from the trans-methyl face (1:2 retention:inversion) [1]. By contrast, 1,1,2-trimethylcyclopropane, lacking cis/trans diastereomerism, cannot provide this stereochemical resolution or serve as a stereochemical probe.

Stereochemistry Electrophilic addition Mechanistic probe

Density and Refractive Index: Discriminating Isomeric Purity of 1,2,3-Trimethylcyclopropane

1,2,3-Trimethylcyclopropane exhibits a density of 0.743 g/cm³ and a refractive index (n) of 1.408 . The 1,1,2-isomer displays a density of 0.753 g/cm³ and a refractive index of 1.413 . The density difference of 0.010 g/cm³ (1.3%) and refractive index difference of 0.005 units exceed instrumental precision limits, enabling rapid, non-destructive identity confirmation and isomeric purity assessment by benchtop density meter or refractometer.

Quality control Refractometry Isomer identification

Application Scenarios for 1,2,3-Trimethylcyclopropane Based on Quantitative Differentiation Evidence


Thermal Stability Screening of Cyclopropane-Containing Formulations

The 22-fold higher thermal isomerization rate of 1,2,3-trimethylcyclopropane relative to the 1,1,2-isomer at 700 K [1] makes it a sensitive probe for evaluating the thermal stability of cyclopropane-containing reaction mixtures, fuel additives, or polymer precursors. Researchers can use this compound to establish upper-temperature processing limits and to benchmark computational kinetic models.

Stereochemical Probe for Electrophilic Addition Mechanisms

The distinct retention/inversion ratios (68:32 for cis; face-dependent for trans) in D⁺ ring-opening [2] establish 1,2,3-trimethylcyclopropane as a uniquely informative substrate for elucidating the mechanism of electrophilic cyclopropane cleavage. This application is directly relevant to physical organic chemists studying carbocation intermediates and to biochemists investigating cyclopropane fatty acid metabolism.

Fractional Distillation Development for Isomeric Cyclopropane Separation

The 13.35 °C boiling point gap between the 1,2,3- and 1,1,2-isomers provides a practical basis for designing preparative or pilot-scale distillation protocols. Chemical engineers and procurement specialists can leverage this differential to specify and verify isomeric purity in bulk shipments.

Incoming Material Identity Verification by Refractometry and Densitometry

The orthogonal density (0.743 vs. 0.753 g/cm³) and refractive index (1.408 vs. 1.413) differences enable QC laboratories to implement rapid, non-destructive acceptance testing upon receipt. This reduces the need for chromatographic verification in routine procurement, saving time and consumable costs.

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